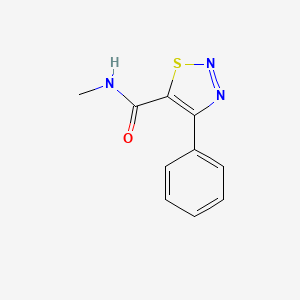

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . They are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .

Synthesis Analysis

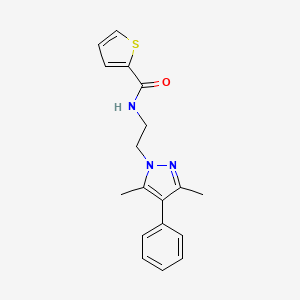

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions due to their wide biological properties and chemical reactivities .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various methods, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications

Drug Discovery and Anticancer Applications

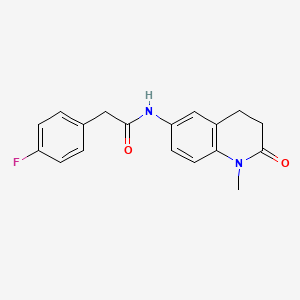

Thiadiazole derivatives, including N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, have been extensively studied for their potential in drug discovery, particularly as anticancer agents . Their ability to cross cellular membranes and interact with biological targets makes them candidates for cancer treatment. For instance, certain thiadiazole derivatives have shown efficacy in vitro and in vivo across various cancer models, targeting specific pathways and inducing apoptosis in cancer cells .

Organic Synthesis

In the realm of organic chemistry, thiadiazole derivatives serve as key intermediates and building blocks for the synthesis of complex molecules . They are involved in various synthetic transformations due to their reactivity and the ability to form stable compounds with diverse functional groups. This makes them valuable for constructing novel organic compounds with potential pharmacological activities.

Polymer Chemistry

Thiadiazoles are also significant in the field of polymer chemistry. They can be incorporated into polymers to enhance material properties such as thermal stability and electrical conductivity . The incorporation of thiadiazole units into polymer backbones can lead to the development of new materials with unique characteristics suitable for industrial applications.

Supramolecular Chemistry

In supramolecular chemistry, thiadiazole derivatives can act as ligands to form complex structures with metals . These structures are useful in creating molecular assemblies that have potential applications in catalysis, environmental remediation, and the development of new materials with specific molecular recognition capabilities.

Bioconjugation

The thiadiazole ring is a versatile moiety for bioconjugation, which is the process of attaching two molecules together for biological applications . This can be particularly useful in the development of targeted drug delivery systems where the thiadiazole structure can be used to link therapeutic agents to targeting moieties, enhancing the selectivity and efficacy of drugs.

Chemical Biology

In chemical biology, thiadiazole derivatives are explored for their biological activities and interactions with biomolecules . They are used to probe biological systems, understand disease mechanisms, and identify new therapeutic targets. Their diverse biological activities make them suitable for studying a wide range of biological processes and diseases.

Fluorescent Imaging

Thiadiazole compounds have been investigated for their fluorescent properties, which can be utilized in imaging techniques . These compounds can be designed to emit fluorescence upon binding to specific biological targets, making them useful tools for visualizing cellular processes and aiding in the diagnosis of diseases.

Mechanism of Action

Target of Action

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class of compounds . Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic character, which allows them to cross cellular membranes . .

Mode of Action

Thiadiazole derivatives, in general, are known to exert a broad spectrum of biological activities due to their ability to interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives have been reported to have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .

Action Environment

The influence of the substituent on the compounds’ activity is depicted in the case of thiadiazole derivatives .

Future Directions

properties

IUPAC Name |

N-methyl-4-phenylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-11-10(14)9-8(12-13-15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZDFTGTHXYIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2902193.png)

![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)

![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)

![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)